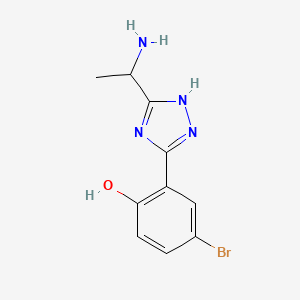
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(1-Aminoetil)-1H-1,2,4-triazol-3-il)-4-bromofenol es un compuesto que pertenece a la clase de derivados de triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo aminoetil unido al anillo de triazol y una parte de bromofenol. La estructura única de este compuesto lo hace interesante en varios campos de la investigación científica, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(5-(1-Aminoetil)-1H-1,2,4-triazol-3-il)-4-bromofenol generalmente implica los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra derivados de hidrazina y aldehídos o cetonas apropiados.
Introducción del grupo aminoetil: El grupo aminoetil se puede introducir a través de reacciones de sustitución nucleofílica utilizando etilamina o reactivos similares.
Bromación: La parte de bromofenol se puede introducir mediante reacciones de bromación utilizando bromo o N-bromosuccinimida (NBS) en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(5-(1-Aminoetil)-1H-1,2,4-triazol-3-il)-4-bromofenol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El átomo de bromo en la parte de bromofenol se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Nucleófilos como aminas, tioles y alcóxidos.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
2-(5-(1-Aminoetil)-1H-1,2,4-triazol-3-il)-4-bromofenol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como agente antimicrobiano y antifúngico.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas, incluidas las actividades anticancerígenas y antivirales.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(5-(1-Aminoetil)-1H-1,2,4-triazol-3-il)-4-bromofenol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibiendo o activando enzimas involucradas en varias vías bioquímicas.
Interacción con receptores: Modulación de la actividad del receptor para influir en los procesos de señalización celular.
Disrupción de membranas celulares: Afecta la integridad y función de la membrana, lo que lleva a la muerte celular o a la actividad celular alterada.
Comparación Con Compuestos Similares
Compuestos Similares
2-(5-(1-Aminoetil)-1H-1,2,4-triazol-3-il)-4-clorofenol: Estructura similar con un átomo de cloro en lugar de bromo.
2-(5-(1-Aminoetil)-1H-1,2,4-triazol-3-il)-4-fluorofenol: Estructura similar con un átomo de flúor en lugar de bromo.
2-(5-(1-Aminoetil)-1H-1,2,4-triazol-3-il)-4-yodofenol: Estructura similar con un átomo de yodo en lugar de bromo.
Singularidad
La presencia del átomo de bromo en 2-(5-(1-Aminoetil)-1H-1,2,4-triazol-3-il)-4-bromofenol confiere propiedades químicas y físicas únicas, como una mayor reactividad y un potencial para la unión halógena. Estas propiedades pueden influir en la actividad biológica del compuesto y sus interacciones con otras moléculas.
Propiedades
Fórmula molecular |
C10H11BrN4O |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
2-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]-4-bromophenol |
InChI |
InChI=1S/C10H11BrN4O/c1-5(12)9-13-10(15-14-9)7-4-6(11)2-3-8(7)16/h2-5,16H,12H2,1H3,(H,13,14,15) |
Clave InChI |
VLIWRUBZNZVIEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NN1)C2=C(C=CC(=C2)Br)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)




![6-Chloro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B11782725.png)






